molecular formula C10H14O3 B1530471 3-Oxaspiro[5.5]undecane-8,10-dione CAS No. 1058731-65-9

3-Oxaspiro[5.5]undecane-8,10-dione

Cat. No. B1530471
M. Wt: 182.22 g/mol
InChI Key: OUGJIWKLAIOBCQ-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undecane-8,10-dione is a chemical compound with the CAS Number: 1058731-65-9 . It has a molecular weight of 182.22 .


Synthesis Analysis

3-Oxaspiro[5.5]undecane-2,4-dione may be used to synthesize [1- (2- { [4-chloro-2- (methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclohexyl]acetic acid .


Molecular Structure Analysis

The InChI code for 3-Oxaspiro[5.5]undecane-8,10-dione is 1S/C10H14O3/c11-8-5-9 (12)7-10 (6-8)1-3-13-4-2-10/h1-7H2 . The InChI key is OUGJIWKLAIOBCQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Oxaspiro[5.5]undecane-8,10-dione is a solid substance . It has a density of 1.15±0.1 g/cm3 (Predicted), a melting point of 67-70°C (lit.), a boiling point of 126°C/0.5mmHg (lit.), and a flash point of 159.8°C . Its vapor pressure is 0.000115mmHg at 25°C .

Scientific Research Applications

Enhanced Reactivity in Castagnoli-Cushman Reaction

The compound 3-Oxaspiro[5.5]undecane-8,10-dione shows enhanced reactivity in the Castagnoli-Cushman reaction with imines, demonstrating broad substrate scope. This reactivity is due to its cyclic anhydride structure formed in situ from dicarboxylic acids in the presence of acetic anhydride (Rashevskii et al., 2020).

Synthesis of Novel Derivatives

A series of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones were synthesized from 1,3-diaryl-2-propen-1-ones and barbituric acid without catalysts, confirmed by various spectroscopic analyses (Ahmed et al., 2012).

Electrochemical Studies

Electrochemical studies on 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media revealed unique redox behavior, producing N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohol as main products of oxidation and reduction, respectively (Abou-Elenien et al., 1991).

Antitumor Activity of Derivatives

A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives showed moderate to potent antitumor activity against various cancer cell lines, identifying compounds with significant cytotoxicity and highlighting the potential for further development (Yang et al., 2019).

Synthesis of Spiro Compounds

Novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione were synthesized and characterized, contributing to the diversity of synthetic routes and potential applications of such compounds (Zeng et al., 2010).

properties

IUPAC Name

3-oxaspiro[5.5]undecane-8,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-8-5-9(12)7-10(6-8)1-3-13-4-2-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGJIWKLAIOBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxaspiro[5.5]undecane-8,10-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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